REACTION_CXSMILES
|
[Mg].[CH3:2]I.[CH3:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:9][CH:8]=1)=[O:6].[Cl-].[NH4+]>C(OC)(C)(C)C.O1CCCC1>[CH2:14]([O:13][C:10]1[CH:11]=[CH:12][C:7]([C:5]([OH:6])([CH3:2])[CH3:4])=[CH:8][CH:9]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
21.16 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
27.12 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then stirring
|
Type
|
TEMPERATURE
|
Details
|
was again maintained
|
Type
|
STIRRING
|
Details
|
Stirring at 45° C.
|
Type
|
WAIT
|
Details
|
was continued for 1.5 h
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 150 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with 120 mL of 20% aq. sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 29.9 g of crude product as an oil which
|
Type
|
CUSTOM
|
Details
|
partially crystallised
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated at the rotary evaporator almost to dryness
|
Type
|
ADDITION
|
Details
|
Then 6 mL of ethyl acetate was added
|
Type
|
ADDITION
|
Details
|
followed by gradual addition of a total of 180 mL of hexane
|
Type
|
WAIT
|
Details
|
The suspension was then kept at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
WASH
|
Details
|
washed with cold hexane
|
Type
|
CUSTOM
|
Details
|
After drying for 2 h at 16 mbar/45° C.
|
Duration
|
2 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.7 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |